molecular formula C9H7IN2O2 B12529483 8-iodo-6-methyl-1H-quinazoline-2,4-dione CAS No. 667916-39-4

8-iodo-6-methyl-1H-quinazoline-2,4-dione

Cat. No.: B12529483
CAS No.: 667916-39-4
M. Wt: 302.07 g/mol
InChI Key: JEVUWHZVOGKSPJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinazoline (B50416) Chemistry

The journey of quinazoline chemistry began in the 19th century. The first derivative was synthesized by Griess in 1869. researchgate.netmdpi.com This was followed by August Bischler and Lang's preparation of the parent quinazoline molecule, which they achieved through the decarboxylation of its 2-carboxy derivative. nih.gov A more refined synthesis was later developed by Siegmund Gabriel in 1903. mdpi.comnih.gov The name "quinazoline" was officially proposed by W. Weddige, noting its isomeric relationship with compounds like cinnoline (B1195905) and quinoxaline. mdpi.comresearchgate.net Despite these early syntheses, significant interest from medicinal chemists only began to surge after 1950, leading to extensive investigation into the moiety's potential. mdpi.com

YearMilestoneResearcher(s)
1869Synthesis of the first quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline). researchgate.netmdpi.comGriess
1887The name "quinazoline" (Chinazolin) is proposed. mdpi.comresearchgate.netWeddige
1889Numbering of the quinazoline ring system is suggested. mdpi.comPaal and Bush
1903A more satisfactory synthesis of the parent quinazoline is devised. mdpi.comnih.govGabriel
1950sMedicinal chemistry interest in the scaffold grows significantly. mdpi.comN/A

Significance of the Quinazoline-2,4-dione Core in Chemical Biology Investigations

Within the broader quinazoline family, the quinazoline-2,4-dione (also known as 2,4(1H,3H)-quinazolinedione) core is of paramount importance. nih.govnih.gov This structure is an oxidized derivative of quinazoline and serves as a versatile scaffold for developing compounds with a wide spectrum of biological activities. nih.gov Research has demonstrated that derivatives of this core exhibit potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents, among others. nih.govnih.gov

The mechanism of action for these derivatives is diverse, targeting various enzymes and receptors. For example, specific quinazoline-2,4-dione analogues have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial survival. nih.govrsc.org Other derivatives have been designed to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and a target in cancer research. nih.gov The broad applicability of this scaffold has cemented its role as a fundamental building block in modern chemical biology and drug discovery programs. nih.gov

Reported Biological Activity of Quinazoline-2,4-dione Derivatives
Antimicrobial (Antibacterial, Antifungal) nih.govnih.gov
Anticancer / Cytotoxic nih.govnih.govnih.gov
Anti-inflammatory mdpi.comnih.gov
Anticonvulsant nih.govnih.gov
Antihypertensive nih.gov
Antiplatelet nih.gov
Antioxidant nih.gov
Enzyme Inhibition (e.g., DNA Gyrase, PARP) nih.govnih.govrsc.org

Rationale for Advanced Research on 8-Iodo-6-Methyl-1H-Quinazoline-2,4-Dione Derivatives

The exploration of specifically substituted quinazoline-2,4-dione derivatives is a key strategy in medicinal chemistry. Structure-activity relationship (SAR) studies have consistently shown that the nature and position of substituents on the quinazoline ring system dramatically influence pharmacological activity, with positions 6 and 8 being particularly significant. nih.govmdpi.comnih.gov

The rationale for focusing on the This compound structure is multifaceted and scientifically driven:

Strategic Substitution: Research into 6,8-disubstituted quinazolinones has yielded compounds with notable biological activities, such as anticonvulsant properties. nih.govresearchgate.net The specific combination of a methyl group at position 6 and an iodine atom at position 8 represents a logical and systematic exploration of this chemical space. Studies on 6-methylquinazolin-4(3H)-one derivatives have identified binders for epigenetic targets like BRD9, highlighting the utility of the 6-methyl substituent. researchgate.net

Role of Halogenation: The presence of a halogen, particularly iodine, at positions 6 or 8 has been reported to significantly enhance the antibacterial profile of quinazolinone derivatives. nih.gov The iodine atom is the largest and least electronegative of the stable halogens, which can influence binding affinity, lipophilicity, and metabolic stability.

Synthetic Utility: The iodo-substituent is a highly valuable functional group in synthetic organic chemistry. It serves as a versatile "handle" for further molecular diversification through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for the creation of large libraries of novel compounds from the 8-iodo intermediate, which is crucial for exploring SAR and identifying lead compounds.

Probing Molecular Interactions: The combination of the electron-donating methyl group at C6 and the bulky, polarizable iodine atom at C8 creates a unique electronic and steric profile. This allows researchers to probe the specific interactions within a biological target's binding site. The iodine atom, for instance, can participate in halogen bonding, a strong, non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Therefore, the synthesis and investigation of this compound is not arbitrary but a calculated approach to develop novel chemical entities with potentially enhanced or unique biological activities, building upon decades of research into the quinazoline scaffold. researchgate.net

Overview of Research Trajectories for Novel Heterocyclic Systems

The field of heterocyclic chemistry is continuously evolving, with several key research trajectories aimed at accelerating the discovery of novel and functional molecules. One major trend is the development of more efficient and sustainable synthetic methodologies. This includes the use of microwave-assisted synthesis, multi-component reactions (MCRs), and domino reaction sequences that allow for the construction of complex molecules from simple precursors in fewer steps, reducing waste and saving time. rsc.orgorganic-chemistry.org

Another significant trajectory is the concept of "molecular hybridization" or "pharmacophore combination". rsc.org This strategy involves covalently linking two or more known bioactive scaffolds—such as combining a quinazolin-2,4-dione core with another heterocyclic system like a pyrazole (B372694) or oxazole—into a single hybrid molecule. rsc.org The goal is to create compounds with synergistic or multi-target activities.

Furthermore, modern research heavily relies on computational tools for rational design. researchgate.net Techniques like molecular docking, virtual screening, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allow chemists to design and evaluate vast virtual libraries of compounds and prioritize the most promising candidates for synthesis, making the discovery process more targeted and efficient. researchgate.net These computational approaches, combined with systematic SAR studies, guide the modification of scaffolds like this compound to optimize their properties for specific biological applications. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

667916-39-4

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

8-iodo-6-methyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C9H7IN2O2/c1-4-2-5-7(6(10)3-4)11-9(14)12-8(5)13/h2-3H,1H3,(H2,11,12,13,14)

InChI Key

JEVUWHZVOGKSPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)I)NC(=O)NC2=O

Origin of Product

United States

Synthetic Methodologies for 8 Iodo 6 Methyl 1h Quinazoline 2,4 Dione and Its Analogues

Established Synthetic Pathways to the Quinazoline-2,4-dione Scaffold

The quinazoline-2,4-dione core is a prevalent structural motif in medicinal chemistry, and numerous synthetic methods have been developed for its construction. These can be broadly categorized into cyclization reactions of anthranilic acid derivatives, condensation strategies involving 2-aminobenzamides, and multicomponent reaction approaches.

Cyclization Reactions Involving Anthranilic Acid Derivatives

A cornerstone in the synthesis of quinazoline-2,4-diones involves the cyclization of anthranilic acid and its derivatives. This approach typically involves the reaction of anthranilic acid with a one-carbon synthon, such as urea, phosgene, or their equivalents, to form the pyrimidinedione ring. For instance, heating anthranilic acid with urea is a classical and straightforward method to produce quinazoline-2,4-dione. libretexts.org

More contemporary methods utilize reagents like triphosgene or 1,1'-carbonyldiimidazole (CDI) for the cyclization step under milder conditions. digitellinc.com These reactions proceed through the formation of an intermediate N-acylurea or a related species, which then undergoes intramolecular cyclization. The versatility of this method allows for the use of substituted anthranilic acids to generate a variety of substituted quinazoline-2,4-diones. For the synthesis of 6-methyl-1H-quinazoline-2,4-dione, the logical starting material would be 2-amino-5-methylbenzoic acid.

Starting MaterialReagentConditionsProductReference
Anthranilic acidUreaHeating (150-160°C)Quinazoline-2,4-dione libretexts.org
Methyl anthranilate1,1'-Carbonyldiimidazole (CDI), followed by benzyloxyamine and a strong baseOne-pot, two-step3-(Benzyloxy)quinazoline-2,4(1H,3H)-dione
2-Aminobenzoic acidsα-Chloroaldoxime O-methanesulfonatesDMAP-catalyzed domino reactionQuinazolinedione derivatives researchgate.net

Condensation Strategies Utilizing 2-Aminobenzamides

An alternative and widely employed strategy for the synthesis of quinazoline-2,4-diones involves the condensation of 2-aminobenzamides with various carbonylating agents. This method offers the advantage of pre-installing a substituent at the N1 or N3 position of the final product. Common carbonyl sources include phosgene, triphosgene, and di-tert-butyl dicarbonate ((Boc)₂O). organic-chemistry.org

A metal-free approach utilizing (Boc)₂O in the presence of 4-dimethylaminopyridine (DMAP) provides an efficient route to a range of substituted quinazoline-2,4-diones from 2-aminobenzamides in good to excellent yields. organicchemistrytutor.com This method is compatible with various functional groups, making it a valuable tool for library synthesis. The synthesis of 6-methyl-1H-quinazoline-2,4-dione can be achieved starting from 2-amino-5-methylbenzamide.

Starting MaterialReagentCatalyst/ConditionsProductReference
2-Aminobenzamide(Boc)₂ODMAP, CH₃CNQuinazoline-2,4-dione organicchemistrytutor.com
2-AminobenzamidesPhenyl isocyanateMetal-free, N-H and C-H carbonylationQuinazoline-2,4(1H,3H)-diones researchgate.net
o-Halo benzoatesMonoalkyl ureasPalladium-catalyzed arylation-ester amidation3-N-Alkyl quinazolinediones researchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. libretexts.org Several MCRs have been developed for the synthesis of quinazoline-2,4-diones and their derivatives. researchgate.netlumenlearning.com

One such approach involves the palladium-catalyzed insertion and cycloaddition of carbon dioxide (CO₂) and an isocyanide to a 2-iodoaniline, leading to the formation of the quinazoline-2,4(1H,3H)-dione skeleton under mild conditions. researchgate.net This method showcases the formation of multiple C-C, C-O, and C-N bonds in a single operation. While powerful, the regioselective synthesis of 8-iodo-6-methyl-1H-quinazoline-2,4-dione via an MCR would necessitate a carefully designed and likely complex set of starting materials.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductReference
2-IodoanilinesCO₂IsocyanidePalladium catalystQuinazoline-2,4(1H,3H)-diones researchgate.net
Isatoic anhydrideAminesIsocyanates-3-Substituted quinazoline-2,4-diones organic-chemistry.org

Regioselective Halogenation and Alkylation Techniques

The synthesis of the target molecule, this compound, requires precise control over the placement of the iodo and methyl substituents on the quinazoline (B50416) ring. This section discusses the strategies and challenges associated with these regioselective functionalizations.

Introduction of Iodine at Position 8: Mechanistic Considerations and Synthetic Challenges

The direct regioselective iodination of a pre-formed 6-methyl-1H-quinazoline-2,4-dione at the 8-position presents a significant synthetic challenge. Electrophilic aromatic substitution on the quinazoline-2,4-dione ring is governed by the directing effects of the existing substituents. The fused benzene (B151609) ring is activated by the electron-donating nature of the nitrogen atoms in the pyrimidinedione ring, which act as ortho, para-directors. The methyl group at the 6-position is also an ortho, para-directing group.

Considering these directing effects, electrophilic attack is most likely to occur at positions 5 and 7 of the quinazoline-2,4-dione ring. Position 8 is electronically disfavored for electrophilic substitution. Therefore, a direct iodination of 6-methyl-1H-quinazoline-2,4-dione is unlikely to yield the desired 8-iodo isomer.

A more viable strategy involves the synthesis of the quinazoline-2,4-dione ring from a precursor that already contains the iodine atom at the desired position. This approach relies on the synthesis of 2-amino-3-iodo-5-methylbenzoic acid or its corresponding amide derivative. The synthesis of this key intermediate, however, also faces regioselectivity challenges. Direct iodination of 2-amino-5-methylbenzoic acid would likely lead to iodination at the position para to the activating amino group.

A potential synthetic route to 2-amino-3-iodo-5-methylbenzoic acid could involve a multi-step sequence starting from a different commercially available substituted aniline or benzoic acid, where the directing groups can be manipulated to achieve the desired substitution pattern. Once the correctly substituted anthranilic acid is obtained, it can be converted to this compound using the cyclization or condensation methods described in section 2.1.

PrecursorProposed ReactionChallenge
6-Methyl-1H-quinazoline-2,4-dioneDirect electrophilic iodinationUnfavorable regioselectivity due to directing group effects.
2-Amino-5-methylbenzoic acidDirect iodination to form 2-amino-3-iodo-5-methylbenzoic acidIodination is likely to occur at the position para to the amino group.

Strategies for Methylation at Position 6 of the Quinazoline Ring

The introduction of a methyl group at the 6-position of the quinazoline-2,4-dione ring is most conveniently achieved by starting the synthesis with a precursor that already contains the methyl group at the corresponding position. As mentioned earlier, 2-amino-5-methylbenzoic acid or 2-amino-5-methylbenzamide are ideal starting materials. semanticscholar.org

These precursors can be readily prepared from commercially available 5-methylanthranilic acid. The subsequent cyclization or condensation reactions, as detailed in sections 2.1.1 and 2.1.2, will then directly yield the 6-methyl-1H-quinazoline-2,4-dione scaffold. This approach avoids the potential for side reactions and regioselectivity issues that could arise from attempting to methylate the pre-formed quinazoline-2,4-dione ring.

Starting MaterialReactionProductReference
2-Amino-5-methylbenzoic acidCyclization with urea6-Methyl-1H-quinazoline-2,4-dione
2-Amino-5-methylbenzamideCondensation with (Boc)₂O/DMAP6-Methyl-1H-quinazoline-2,4-dione semanticscholar.org

Green Chemistry and Advanced Synthetic Protocols

The development of synthetic methodologies for quinazoline scaffolds has increasingly focused on the principles of green chemistry and the adoption of advanced technologies. These modern approaches aim to enhance efficiency, reduce environmental impact, and improve the safety and scalability of chemical processes. Key areas of innovation include the use of eco-friendly catalysts and the application of enabling technologies like microwave irradiation and continuous flow systems.

Eco-Efficient and Metal-Free Catalysis in Quinazoline Synthesis

In recent years, a significant shift towards cost-effective and environmentally friendly synthetic methods has been observed in organic synthesis. nih.gov For the construction of the quinazoline skeleton, this has led to the exploration of transition-metal-free reactions, which circumvent the issues associated with expensive, toxic, and difficult-to-remove metal catalysts. nih.govscilit.com

Several metal-free strategies have been successfully developed. Molecular iodine, for instance, has been employed as an effective catalyst for the synthesis of 2-arylquinazolines from 2-aminobenzophenones and aryl amines under an oxygen atmosphere. nih.gov This approach represents a green and sustainable method that proceeds via benzylic sp3 C-H bond amination. nih.gov Another oxidant- and base-free method utilizes the reaction of 2-aminobenzylamine with oxalic acid dihydrate or malonic acid, which serve as in situ C1 sources, highlighting the atom economy and greener reaction conditions of the protocol. nih.gov

Organocatalysis offers another avenue for the metal-free synthesis of quinazolines. For example, 4,6-dihydoxysalicylic acid has been used as an organocatalyst for the oxidative condensation of 2-aminobenzylamines and benzylamines, affording quinazoline derivatives with an excellent environmental (E)-factor. nih.gov Furthermore, visible light-driven photocatalysis using natural dyes like curcumin to sensitize titanium dioxide (TiO₂) nanoparticles presents an innovative and sustainable method. mdpi.com This technique was used in a one-pot, three-component reaction to produce quinazoline compounds with high yields in short reaction times under visible light, showcasing the potential of natural dye sensitization for eco-friendly organic synthesis. mdpi.com The photocatalyst demonstrated excellent reusability over several cycles with minimal loss in performance. mdpi.com

While the focus is on metal-free approaches, the use of earth-abundant and less toxic metals like manganese is also considered an eco-efficient strategy. acs.orgacs.org Manganese(I) and Manganese(II) complexes have been developed as catalysts for the sustainable synthesis of quinazoline derivatives through acceptorless dehydrogenative coupling reactions, often using water as a solvent and proceeding under an air atmosphere. acs.orgacs.org

Table 1: Examples of Eco-Efficient and Metal-Free Catalysis in Quinazoline Synthesis
Catalyst/SystemSubstratesConditionsProduct TypeYield (%)Reference
Molecular Iodine (I₂)2-Aminobenzophenones, Aryl aminesO₂ atmosphere, 130 °C, 3-8 h2-Arylquinazolines68-92 nih.gov
Oxalic acid dihydrate2-Aminobenzylamine1,4-dioxane, 120 °C, 6 hQuinazoline75-85 nih.gov
Curcumin-sensitized TiO₂Aldehydes, Urea/Thiourea, DimedoneVisible light (100 mW/cm²), Ethanol, 40 minQuinazoline derivativesup to 97 mdpi.com
Mn(I) complex2-Aminobenzyl alcohol, Primary amidesAcceptorless dehydrogenative couplingQuinazolines- acs.org
Mn(II) complexAlcohols, 2-AminobenzamidesWater, under airQuinazolin-4(3H)-onesSatisfactory acs.org

Microwave-Assisted Synthesis and Continuous Flow Methodologies

Advanced synthetic protocols leveraging enabling technologies have revolutionized the synthesis of heterocyclic compounds, including quinazolines and their derivatives. Microwave-assisted organic synthesis (MAOS) and continuous flow chemistry are at the forefront of these developments, offering significant advantages over conventional batch processing.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful technique for accelerating organic reactions, often leading to dramatically reduced reaction times, increased product yields, and enhanced purity. frontiersin.org The application of microwave heating has been extensively reported for the synthesis of quinazoline and quinazolinone derivatives. frontiersin.orgresearchgate.netresearchgate.net This method's success stems from the efficient and rapid heating of the reaction mixture, which cannot be achieved with conventional thermal methods. sci-hub.cat

The Niementowski quinazoline synthesis, a classical method involving the reaction of anthranilic acids with amides, traditionally requires high temperatures and long reaction times. frontiersin.org The use of microwave irradiation significantly improves this process. For example, the reaction of anthranilic acids with formamide under solvent-free microwave conditions, supported on reagents like montmorillonite K-10, can be completed in minutes with high yields. frontiersin.org Similarly, iron-catalyzed cyclization reactions to form quinazolinones have been successfully performed in water under microwave heating, representing a green and highly efficient protocol. sci-hub.cat These microwave-assisted methods are applicable to a broad range of substrates and often result in cleaner reactions with easier work-up procedures. beilstein-journals.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinazolinones
Reaction TypeConventional HeatingMicrowave IrradiationKey AdvantageReference
Three-component condensation3-6 hours (48-89% yield)10-20 minutes (66-97% yield)Increased rate and yield researchgate.net
Iron-catalyzed cyclization-Minutes (Good to excellent yields)Rapid, efficient, aqueous media sci-hub.cat
Niementowski synthesis (solvent-free)Hours4 minutes (Best yield with Montmorillonite K-10)Drastic time reduction frontiersin.org
Synthesis from 2-aminobenzophenones-0.5 hours (81-94% yield)Efficient and mild nih.gov

Continuous Flow Methodologies

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous benefits, including enhanced safety, improved reaction control, higher reproducibility, and seamless scalability. nih.govscitube.io By handling small volumes of reactants at any given time, flow systems minimize the risks associated with hazardous intermediates and exothermic reactions. scitube.io

While specific applications to the synthesis of this compound are not extensively documented, the principles have been successfully applied to the synthesis of related N-heterocycles like quinolines. researchgate.net These processes demonstrate the potential for telescoped reactions, where multiple synthetic steps are performed sequentially in an uninterrupted fashion without isolating intermediates. nih.govresearchgate.net For example, a continuous photochemical process has been used to generate various substituted quinolines with high throughput. researchgate.net The precise control over parameters such as temperature, pressure, and residence time in a flow reactor allows for the optimization of reaction conditions to achieve higher yields and selectivities than in batch production. nih.gov The development of continuous flow methods for quinazoline-2,4-dione synthesis could therefore provide a safer, more efficient, and scalable manufacturing route for this important class of compounds. scitube.io

Structural Elucidation and Conformational Analysis of 8 Iodo 6 Methyl 1h Quinazoline 2,4 Dione

Advanced Spectroscopic Characterization Methodologies

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure of 8-iodo-6-methyl-1H-quinazoline-2,4-dione. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) collectively offer a detailed picture of the atomic connectivity and functional groups present in the molecule.

Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

In ¹H NMR spectra, the quinazolinedione core typically exhibits signals for two N-H protons, which are often broad and appear at a downfield chemical shift (δ > 10 ppm) due to hydrogen bonding and the acidic nature of these protons. The aromatic protons of the benzene (B151609) ring would appear as distinct signals. For this compound, two singlets (or narrow doublets due to long-range coupling) would be expected for the H-5 and H-7 protons. The methyl group at the C-6 position would resonate as a sharp singlet in the upfield region, typically around δ 2.3 ppm.

In ¹³C NMR, the two carbonyl carbons (C-2 and C-4) are characteristically found at the most downfield positions (δ > 150 ppm). The presence of an iodine atom at the C-8 position is expected to induce a significant upfield shift for the C-8 signal due to the heavy-atom effect, while the carbons directly bonded to nitrogen (C-8a and C-4a) and the methyl-substituted carbon (C-6) will also show characteristic resonances.

Table 1: Comparative ¹H and ¹³C NMR Data of Related Methyl-Quinazolinedione Isomers in DMSO-d₆ This table presents experimental data for close isomers to infer the spectral properties of this compound.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
6-Methylquinazoline-2,4(1H,3H)-dione11.20 (brs, 1H), 11.05 (brs, 1H), 7.69 (dd, J = 1.6, 0.8 Hz, 1H), 7.47−7.45 (m, 1H), 7.08 (d, J = 8.4 Hz, 1H), 2.32 (s, 3H)162.9, 150.4, 138.8, 136.0, 131.6, 126.5, 115.3, 114.2, 20.3 nih.gov
8-Methylquinazoline-2,4(1H,3H)-dione11.33 (brs, 1H), 10.39 (brs, 1H), 7.78−7.76 (m, 1H), 7.49−7.47 (m, 1H), 7.09 (t, J = 7.6 Hz, 1H), 2.34 (s, 3H)163.0, 150.6, 139.3, 136.1, 124.8, 124.2, 122.1, 114.6, 17.3 nih.gov

Utilization of Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting

Infrared (IR) spectroscopy is highly effective for identifying the functional groups within a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H and C=O groups. The N-H stretching vibrations typically appear as broad bands in the 3200-3400 cm⁻¹ region. The dione (B5365651) system should give rise to strong, distinct C=O stretching bands between 1650 and 1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their respective characteristic regions.

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound. For this compound (C₉H₇IN₂O₂), the expected exact mass can be calculated. Electrospray ionization (ESI) is a common technique that would likely produce a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, allowing for precise mass determination and confirmation of its elemental composition. For instance, the related compound 6-methylquinazoline-2,4(1H,3H)-dione shows a calculated m/z for [M+H]⁺ of 177.0659, with a found value of 177.0664, demonstrating the accuracy of this technique. nih.gov

X-ray Crystallography for Solid-State Structural and Supramolecular Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound is not reported, analysis of related structures allows for a detailed prediction of its solid-state arrangement.

The quinazolinedione ring system is generally planar. In the crystal lattice, these molecules are expected to form extensive networks of intermolecular hydrogen bonds. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen atoms act as acceptors, often leading to the formation of centrosymmetric dimers or extended chains. nih.gov

Conformational Preferences and Isomeric Equilibria

The quinazoline-2,4-dione scaffold can exhibit tautomerism, a form of isomeric equilibrium. The primary form is the diketo tautomer (a lactam structure), but it can theoretically exist in equilibrium with several enol forms where one or both of the N-H protons migrate to a carbonyl oxygen, creating a hydroxyl group and an imine (a lactim structure). However, for unsubstituted and N-alkylated quinazoline-2,4-diones, the diketo form is overwhelmingly favored and is the predominant species observed in both solution and the solid state.

Due to the rigidity of the fused ring system, this compound does not have significant conformational flexibility in the classical sense (e.g., rotation around single bonds leading to different chair/boat conformers). The planarity of the quinazolinedione core is the dominant structural feature. Therefore, discussions of conformational preferences are largely limited to the analysis of potential tautomeric forms, with the understanding that the diketo tautomer is the most stable and relevant form under normal conditions.

Computational and Theoretical Chemistry Investigations of 8 Iodo 6 Methyl 1h Quinazoline 2,4 Dione

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of 8-iodo-6-methyl-1H-quinazoline-2,4-dione at an electronic level. These calculations reveal details about the molecule's stability, reactivity, and the nature of its interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For the quinazoline-2,4-dione scaffold, DFT calculations, such as those using the B3LYP functional, are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. researchgate.net These studies typically show that the fused ring system of quinazoline-2,4-dione is nearly planar. researchgate.net

The introduction of a methyl group at the 6-position and an iodine atom at the 8-position influences the electronic distribution and geometry. The iodine atom, being large and polarizable, and the electron-donating methyl group will subtly alter bond lengths and angles within the aromatic system. Stability analysis, often derived from calculations of formation enthalpy, helps in comparing the thermodynamic stability of different isomers or tautomers. For the parent quinazoline-2,4(1H,3H)-dione, computational methods have been used to determine its standard molar enthalpy of formation, providing a baseline for assessing the stability of its derivatives. researchgate.net The optimized geometric parameters, including bond lengths and dihedral angles, are critical for understanding the molecule's conformational preferences, which in turn dictate how it can interact with other molecules.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For quinazoline-2,4-dione derivatives, the HOMO is typically distributed over the fused benzene (B151609) and pyrimidine (B1678525) rings, while the LUMO is also located across the ring system. The presence of the electron-withdrawing iodine atom and the electron-donating methyl group on the this compound will modulate the energies of these orbitals and, consequently, the HOMO-LUMO gap, fine-tuning its reactivity profile for potential therapeutic applications.

Table 1: Illustrative Frontier Molecular Orbital Energies for Quinazoline-2,4-Dione Derivatives

This table presents typical energy values for related heterocyclic compounds to illustrate the concept, as specific experimental values for this compound are not available.

Compound FeatureHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Parent Quinazoline-dione-6.5-1.25.3
Electron-Donating Group-6.2-1.15.1
Electron-Withdrawing Group-6.8-1.55.3

Electrostatic Potential Surface (MEP) Mapping for Molecular Recognition Insights

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. It is invaluable for understanding and predicting how a molecule will interact with biological macromolecules, such as enzymes and receptors. The MEP map identifies regions of negative electrostatic potential, which are susceptible to electrophilic attack and are often involved in hydrogen bond acceptance, and regions of positive potential, which are prone to nucleophilic attack and act as hydrogen bond donors.

For this compound, the MEP map would show significant negative potential (typically colored red or yellow) around the two carbonyl oxygen atoms at positions 2 and 4, as well as around the electronegative iodine atom at position 8. These regions are prime sites for forming favorable interactions with electron-deficient parts of a target protein. Conversely, the protons attached to the nitrogen atoms at positions 1 and 3 would exhibit positive potential (colored blue), making them key hydrogen bond donors. Understanding this electrostatic landscape is crucial for designing inhibitors that achieve high affinity and specificity through complementary electrostatic interactions within a binding pocket. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques that predict how a small molecule (ligand), such as this compound, binds to a specific target protein. These methods are instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions.

Molecular docking is a computational procedure that places a ligand into the binding site of a target protein in various orientations and conformations to find the best fit. The quality of this fit is evaluated using a scoring function, which estimates the binding affinity, often expressed in kcal/mol. Numerous studies on quinazoline-2,4-dione derivatives have demonstrated their potential to inhibit a wide range of enzymes by docking them into the active sites of targets like dihydrofolate reductase (DHFR), proteases, and kinases. nih.govekb.eg

For this compound, docking simulations would be used to predict its binding mode and affinity for a chosen biological target. The simulations would reveal the most stable binding pose and provide a binding energy score that indicates how strongly the compound is predicted to interact with the protein. Lower binding energy values suggest a more potent inhibitor. These predictions are vital for prioritizing compounds for synthesis and experimental testing. ekb.eg

Table 2: Examples of Docking-Predicted Binding Affinities for Quinazoline-2,4-Dione Analogs Against Various Protein Targets

This table compiles data from studies on various derivatives to showcase the therapeutic potential of the quinazoline-2,4-dione scaffold.

Quinazoline-2,4-Dione DerivativeProtein TargetPredicted Binding Affinity (kcal/mol)
Amide-substituted analogCOVID-19 Main Protease (Mpro)-7.9 to -9.6
Hybrid with N-heterocyclesPlasmodium falciparum DHODH-7.5 to -9.2
Amide/azocine-substituted analogBacterial Dihydrofolate Reductase-7.1 to -8.5
Piperizine-substituted analogPoly (ADP-ribose) polymerase-1 (PARP-1)IC₅₀ in nanomolar range

Source: nih.govnih.govekb.egacs.org

A detailed analysis of the docked pose of this compound reveals the specific intermolecular forces that stabilize the ligand-receptor complex. These interactions are key to the compound's biological activity.

Hydrogen Bonding: The quinazoline-2,4-dione core is an excellent hydrogen bonding scaffold. The N-H groups at positions 1 and 3 act as hydrogen bond donors, while the carbonyl oxygens at positions 2 and 4 serve as hydrogen bond acceptors. Docking studies consistently show these groups forming critical hydrogen bonds with amino acid residues in the active site of target enzymes. nih.gov

Hydrophobic and π-Interactions: The aromatic benzene ring of the quinazoline (B50416) core frequently engages in hydrophobic interactions and π-π stacking with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the binding pocket.

Halogen Bonding: The iodine atom at the 8-position can participate in halogen bonding, a noncovalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom on the protein backbone. These interactions can significantly enhance binding affinity and selectivity. nih.gov

By analyzing these networks of interactions, researchers can understand the structural determinants of binding and rationally design modifications to this compound to improve its potency and selectivity as a therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. These models are instrumental in predicting the activity of novel compounds and guiding the synthesis of more potent analogues.

Elucidation of Physicochemical and Stereochemical Determinants of Theoretical Activity

QSAR and 3D-QSAR studies on various quinazoline and quinazolinone derivatives have consistently highlighted the importance of specific structural features in dictating their biological activities, which range from anticancer to antimicrobial effects. biointerfaceresearch.comfrontiersin.orgresearchgate.net

For instance, 2D-QSAR and 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to investigate quinolinone-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. nih.gov These studies revealed that steric and electrostatic fields are critical for the inhibitory activity. The contour maps generated from these models indicated that bulky substituents at certain positions could enhance bioactivity, while hydrogen-bond donor and acceptor properties at other specific locations are also crucial. nih.gov

A 3D-QSAR study on quinazolinone derivatives containing hydrazone structural units as potential antitumor agents also constructed a CoMFA model to guide future structural modifications for enhanced activity. rsc.org The structure-activity relationship (SAR) of 4(3H)-quinazolinone antibacterials has also been explored, indicating that variations in the substitutions on the quinazolinone core significantly affect their activity against various bacterial strains. acs.org

The following table summarizes key findings from QSAR studies on related quinazoline derivatives, which can be extrapolated to understand the potential determinants of activity for this compound.

Study FocusKey FindingsReference
HPPD InhibitionSteric bulk at the R4 position and hydrogen-bond acceptors are favorable for activity. nih.gov
Anticancer (Breast)A machine learning-based QSAR model showed a high correlation between structure and activity. biointerfaceresearch.com
Anticancer (Osteosarcoma)The electrostatic field is the most significant contributor to compound activity. frontiersin.orgnih.gov
AntibacterialSubstitutions on the quinazolinone core are critical for activity against S. aureus. acs.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties for Compound Design

The in silico prediction of ADMET properties is a critical step in the early phases of drug development, helping to identify compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. Several studies on quinazoline-2,4-dione derivatives have utilized computational tools to predict their ADMET properties. mdpi.comnih.govnih.govnih.gov

For a series of newly synthesized quinazolin-2,4-dione derivatives evaluated as potential antibacterial agents, in silico ADMET predictions revealed that the most active compounds possessed acceptable pharmacokinetic and drug-likeness properties. mdpi.comnih.gov These predictions are often based on Lipinski's rule of five, which assesses oral bioavailability based on molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net

Similarly, in silico ADMET predictions for quinazoline derivatives as novel EGFR inhibitors suggested that these compounds have the potential to be orally active agents. researchgate.net Another study on quinazoline-containing hydroxamic acids as histone deacetylase 6 inhibitors also included an in silico evaluation of the main ADMET properties, which indicated acceptable pharmacokinetic parameters and levels of acute toxicity for the most active compounds. nih.gov

The table below presents a hypothetical in silico ADMET profile for this compound, based on typical parameters evaluated for analogous compounds.

ADMET PropertyPredicted Outcome for AnalogsPotential Implication for this compound
Absorption
Oral BioavailabilityGenerally good for quinazoline derivativesLikely to be orally bioavailable
Human Intestinal AbsorptionHigh for many analogsExpected to be well-absorbed from the gut
Distribution
Blood-Brain Barrier (BBB) PenetrationVariable; some quinazolinones can cross the BBBPotential for CNS activity, needs specific evaluation
Plasma Protein BindingGenerally high for lipophilic compoundsThe iodine atom may increase binding
Metabolism
Cytochrome P450 InhibitionSome derivatives show inhibitory potentialPotential for drug-drug interactions
Excretion
Route of EliminationPrimarily renal and hepaticA mix of renal and hepatic clearance is likely
Toxicity
Ames TestGenerally non-mutagenic for many analogsLow likelihood of mutagenicity
hERG InhibitionA potential liability for some heterocyclic compoundsNeeds to be assessed to rule out cardiotoxicity

It is crucial to emphasize that while these computational and theoretical investigations on related compounds provide a valuable framework for understanding the potential properties of this compound, dedicated in silico and subsequent in vitro studies on the specific molecule are necessary for accurate characterization.

Mechanistic Studies of Molecular Interactions and Potential Biological Activities

Investigation of Enzyme Inhibition Mechanisms

The substitution pattern of the quinazoline-2,4-dione ring is a critical determinant of its enzyme inhibitory profile. The presence of a halogen, such as iodine, and a methyl group can significantly influence the compound's affinity and inhibitory mechanism against various enzymes.

Modulation of DNA Gyrase and Topoisomerase IV Activity

Quinazoline-2,4-dione derivatives have been identified as potential antibacterial agents through their action as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov These type II topoisomerase enzymes are essential for managing DNA topology during replication, making them validated targets for antibacterial drugs. acs.org The core quinazolinone structure is known to interact with these enzymes, and substitutions on the ring can enhance this activity. rsc.org For instance, studies on related quinazolinone derivatives have shown that electron-withdrawing groups can enhance antibacterial activity. rsc.org The iodine atom at the C8 position of 8-iodo-6-methyl-1H-quinazoline-2,4-dione, being an electron-withdrawing group, could potentially contribute to its inhibitory activity against DNA gyrase and topoisomerase IV. Molecular docking studies of similar quinazolin-2,4-dione derivatives have shown interactions with key amino acid residues in the active site of DNA gyrase, including the formation of hydrogen bonds. rsc.org

Exploration of Kinase and Phosphodiesterase (PDE) Inhibition Profiles

Kinase Inhibition: The quinazoline (B50416) scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). ekb.egmdpi.com The anti-cancer activity of many quinazolinone derivatives is attributed to their ability to inhibit these and other protein kinases like HER2 and CDK2. mdpi.comnih.gov Structure-activity relationship studies have demonstrated that substitutions on the quinazoline ring are crucial for potency and selectivity. ekb.egresearchgate.net For example, the presence of specific substituents can enhance binding to the ATP-binding pocket of the kinase domain. frontiersin.org While direct data on this compound is unavailable, its structural similarity to known kinase inhibitors suggests potential activity in this area.

Phosphodiesterase (PDE) Inhibition: Quinazolinediones have also been investigated as inhibitors of calcium-independent phosphodiesterase (CaIPDE), with potential applications in treating chronic diseases like depression and inflammation. nih.gov A study on the structure-activity relationship of quinazolinedione inhibitors of CaIPDE highlighted the importance of the substitution pattern on the quinazoline ring for potent inhibitory activity. nih.govacs.org Furthermore, some quinazoline-2,4(1H,3H)-dione derivatives have been noted for their potential to inhibit PDE4. nih.gov The specific contribution of the 8-iodo and 6-methyl substitutions to PDE inhibition would require further focused investigation.

Interaction with Other Relevant Enzymes (e.g., α-Amylase, α-Glucosidase, 4-Hydroxyphenylpyruvate Dioxygenase)

α-Amylase and α-Glucosidase Inhibition: The inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Numerous quinazolinone derivatives have been synthesized and evaluated as α-glucosidase inhibitors. acs.orgnih.gov SAR studies have shown that substitutions on the quinazoline ring can significantly enhance inhibitory activity. nih.gov For instance, the presence of halogen atoms on the quinazoline ring can influence the potency of α-glucosidase inhibition. nih.gov This suggests that this compound could potentially exhibit inhibitory activity against these enzymes.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: HPPD is a target for the development of herbicides. Novel quinazoline-2,4-dione derivatives have been designed and synthesized as HPPD inhibitors, demonstrating that this scaffold can be adapted to interact with this enzyme. The specific substitutions on the quinazoline ring are critical for achieving high potency.

Receptor Ligand Binding and Modulation

The versatility of the quinazolinone scaffold extends to its ability to interact with various receptors in the central nervous system.

Theoretical Interactions with Neurotransmitter Receptors (e.g., AMPA, Kainate, 5-HT3A)

Quinazolinone derivatives have been explored as ligands for various neurotransmitter receptors. For instance, different substituted quinazolinones have been synthesized and evaluated as negative allosteric modulators of the mGlu7 receptor, indicating their potential to modulate glutamatergic neurotransmission. nih.gov Additionally, the quinazoline-2,4(1H,3H)-dione scaffold has been associated with antagonism of the 5-HT3A receptor. nih.gov A library of quinazolinone derivatives has also been investigated for their binding affinities to the 5-HT7 receptor, with some compounds showing high affinity. nih.gov The 8-iodo and 6-methyl substitutions on the quinazoline ring of the title compound would likely influence its binding profile to these and other neurotransmitter receptors such as AMPA and kainate, though specific theoretical or experimental studies are lacking.

Cellular Pathway Modulation

The potential of this compound to inhibit various enzymes and interact with receptors suggests its capability to modulate multiple cellular pathways. Quinazolinone derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, often through the inhibition of key signaling pathways like the EGFR and PI3K/AKT pathways. nih.govrsc.org The molecular hybridization approach, which combines the quinazoline scaffold with other pharmacophores, has been a successful strategy in developing compounds that can interact with multiple biological targets. rsc.org Furthermore, some quinazolinone derivatives have been found to suppress cancer cell motility by inhibiting processes like the epithelial-mesenchymal transition (EMT) and modulating signaling pathways such as the STAT3 pathway. nih.gov Given these precedents, it is plausible that this compound could modulate similar cellular pathways, although this remains to be experimentally verified.

Influence on Key Signaling Cascades (e.g., Wnt-β-Catenin Pathway)

There is no available scientific literature or published research that investigates the influence of this compound on the Wnt-β-catenin signaling pathway. While some quinazoline derivatives have been identified as inhibitors of this pathway, no such studies have been conducted on this specific compound.

Impact on Angiogenesis-Related Factors (e.g., BFGF, VEGF, IL-8)

No research data has been published regarding the impact of this compound on angiogenesis-related factors such as Basic Fibroblast Growth Factor (BFGF), Vascular Endothelial Growth Factor (VEGF), or Interleukin-8 (IL-8). Although the broader family of quinazoline-2,4-dione derivatives has been explored for anti-angiogenic properties, including the inhibition of VEGFR-2, specific findings for this compound are absent from the scientific record.

Redox Chemistry and Antioxidant Mechanisms

There are no available studies or published data concerning the redox chemistry or potential antioxidant mechanisms of this compound. While some quinazolin-4(3H)-one derivatives have been evaluated for their antioxidant properties, this specific compound has not been the subject of such investigations.

Interactive Data Table

Due to the absence of specific research findings for this compound in the specified areas of study, no data is available to populate a data table.

Structure Activity Relationship Sar and Analog Design Strategies

General Principles of SAR in Quinazoline-2,4-Dione Derivatives

The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, known for a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The structure-activity relationship (SAR) of these derivatives is complex, with the biological activity being highly dependent on the nature and position of substituents on the quinazoline (B50416) ring system. acs.org

Key aspects of the SAR for quinazoline-2,4-dione derivatives include:

Substitutions at N-1 and N-3: Modifications at the N-1 and N-3 positions of the quinazoline ring are critical for modulating biological activity. The introduction of various substituents at these positions can significantly influence the compound's potency and selectivity. nih.gov For instance, the incorporation of heterocyclic rings like oxadiazole or triazole at these positions has been shown to result in compounds with notable antibacterial activity. nih.gov

Substitutions on the Benzene (B151609) Ring: The nature and placement of substituents on the fused benzene ring (positions 5, 6, 7, and 8) also play a crucial role in determining the pharmacological profile. These substitutions can affect the molecule's electronic properties, lipophilicity, and steric interactions with biological targets.

Planarity and Conformation: The planar nature of the quinazoline ring system is often important for intercalation with DNA or fitting into the active sites of enzymes. nih.gov

The diverse biological activities reported for quinazoline-2,4-dione derivatives underscore the versatility of this scaffold in drug design. nih.govresearchgate.net

Role of Halogen Substituents (e.g., Iodine at Position 8) in Modulating Molecular Interactions

Halogen substituents, such as the iodine atom at position 8 of the 8-iodo-6-methyl-1H-quinazoline-2,4-dione, are known to significantly influence a molecule's physicochemical properties and its interactions with biological targets. The introduction of a halogen can enhance membrane permeation and metabolic stability. nih.gov

The key roles of halogen substituents include:

Halogen Bonding: Halogens can act as halogen bond donors, forming non-covalent interactions with electron-donating atoms in a biological receptor. researchgate.net This can contribute to the binding affinity and selectivity of the compound. The chloro atom, for example, can participate in halogen-halogen contacts or halogen bonding interactions with a receptor. nih.gov

Lipophilicity: The presence of a halogen atom generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group, for instance, has been reported to enhance metabolic stability and membrane permeation. nih.gov

Steric and Electronic Effects: The size and electronegativity of the halogen atom can induce steric and electronic changes in the molecule, thereby influencing its conformation and interaction with target proteins.

In the context of this compound, the iodine at the 8-position is expected to play a significant role in its biological profile through these mechanisms.

Influence of Alkyl Groups (e.g., Methyl at Position 6) on Scaffold Optimization and Target Affinity

Alkyl groups, such as the methyl group at the 6-position of this compound, are important for optimizing the scaffold and enhancing target affinity. Alkylation is a chemical modification that can significantly alter the biological properties of drug molecules. researchgate.net

The influence of alkyl groups is manifested in several ways:

Hydrophobic Interactions: Nonpolar alkyl groups like methyl can enhance hydrophobic interactions with the target receptor, which can lead to increased binding affinity. nih.gov

Steric Bulk: The size of the alkyl group can influence the molecule's fit within a binding pocket, potentially improving selectivity for a specific target. However, excessively bulky groups can also have a negative steric effect. nih.gov

Metabolic Stability: The introduction of an alkyl group can sometimes block sites of metabolism, thereby increasing the compound's half-life.

The strategic placement of alkyl groups is a common strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound. researchgate.net

Rational Design Principles for Novel this compound Analogues

The design of novel analogues of this compound is guided by several rational principles aimed at enhancing bioactivity and target specificity.

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. rsc.org This approach aims to create new molecules with improved potency, reduced side effects, or a dual mode of action. rsc.org For quinazoline-2,4-dione derivatives, this has proven to be a fruitful strategy. nih.govfrontiersin.org

Examples of molecular hybridization with the quinazoline-2,4-dione scaffold include:

Quinazolin-2,4-dione-Thiazolidinone Hybrids: The combination of the quinazolinone and thiazolidin-4-one scaffolds has been explored for developing compounds with anticancer activity. rsc.org

Quinazolin-2,4-dione-Acylthiourea Hybrids: The linkage of an acylthiourea moiety to the quinazoline-2,4-dione core has been investigated for creating new antibacterial agents. rsc.org

This strategy offers a powerful tool for generating novel analogues of this compound with potentially enhanced or novel biological activities.

Key approaches include:

Systematic Variation of Substituents: As demonstrated in the SAR of 4(3H)-quinazolinone antibacterials, systematically varying the substituents on different parts of the quinazoline ring can lead to significant improvements in activity against specific pathogens. acs.org

Conformational Constraints: Introducing structural modifications that restrict the conformational flexibility of the molecule can lock it into a bioactive conformation, thereby increasing potency and selectivity.

Through these rational design principles, novel analogues of this compound can be developed with tailored properties for specific therapeutic applications.

Future Research Directions and Advanced Methodologies for 8 Iodo 6 Methyl 1h Quinazoline 2,4 Dione

Development of Novel and Sustainable Synthetic Routes for Complex Analogues

The generation of complex molecular diversity from core scaffolds like 8-iodo-6-methyl-1H-quinazoline-2,4-dione is crucial for developing new therapeutic agents. nih.gov Future synthetic efforts should prioritize efficiency, versatility, and sustainability.

Modern organic synthesis is increasingly focused on green chemistry principles to minimize environmental impact. nih.govnih.gov For quinazolinone synthesis, this includes the use of eco-friendly solvents, such as eucalyptol (B1671775) or anisole, which can reduce the need for extensive purification and inert reaction conditions. nih.govnih.gov The development of metal-free catalytic reactions, which often proceed under milder conditions and are suitable for thermally sensitive substrates, represents another significant green chemistry approach. nih.gov

A key area for innovation lies in the use of advanced catalytic systems. Earth-abundant first-row transition metals like iron, copper, and nickel are being explored as sustainable alternatives to precious metal catalysts like palladium. dntb.gov.ua For instance, Fe(II)-catalyzed cascade reactions have been developed for creating functionalized quinazolinones with high chemo- and regioselectivity. nih.gov A particularly promising strategy involves a magnetically recoverable palladium nanocatalyst, which has demonstrated high product yields (82-98%) in the synthesis of quinazolinones and can be recycled multiple times, enhancing cost-effectiveness and sustainability. frontiersin.orgbohrium.com Such methods could be adapted for the synthesis of complex analogues of this compound, allowing for the introduction of diverse functional groups at various positions.

Multicomponent reactions (MCRs) offer a powerful tool for building molecular complexity in a single step, aligning with the principles of atom and step economy. frontiersin.orgbohrium.com Applying MCR strategies to the this compound core could rapidly generate libraries of novel analogues for biological screening.

Table 1: Comparison of Sustainable Synthetic Methodologies for Quinazolinone Derivatives

Methodology Catalyst/System Key Advantages Yields Citation
Magnetic Nanocatalysis Magnetically recoverable Palladium Recyclable catalyst, eco-friendly solvent (PEG/water), high atom economy 82-98% frontiersin.orgbohrium.com
Green Solvents Anisole, Eucalyptol Eliminates need for inert gases, simplifies purification Good nih.govnih.gov
Earth-Abundant Metals Fe(II), Cu(II) Cost-effective, reduced toxicity, high chemo-selectivity Good to Excellent nih.govdntb.gov.ua
Metal-Free Catalysis Small organic molecules Mild conditions, suitable for sensitive substrates, green approach High nih.gov

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid design and evaluation of new chemical entities before their synthesis. frontiersin.org For quinazoline (B50416) derivatives, computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are already proving invaluable. nih.govproquest.com

QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov Researchers have successfully developed robust 2D and 3D-QSAR models for quinazoline derivatives with high predictive power for activities such as EGFR inhibition. frontiersin.orgnih.govacs.org These models can predict the inhibitory potential of newly designed, unsynthesized compounds, significantly streamlining the discovery process. frontiersin.orgnih.gov For this compound, QSAR could be used to predict how modifications to the scaffold would affect its activity against various targets.

Molecular docking simulations provide insights into the binding interactions between a ligand and its target protein at the atomic level. nih.gov This technique has been used to explore the binding modes of quinazolinone derivatives with targets like EGFR and PARP-1, helping to rationalize observed activities and guide the design of more potent inhibitors. nih.govrsc.org Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can assess the drug-likeness of designed compounds early on, filtering out candidates with unfavorable pharmacokinetic profiles. proquest.comnih.gov

Table 2: Key Parameters in Predictive QSAR Models for Quinazoline Derivatives

Study Focus Model Type R² (Goodness of Fit) Q² (Predictive Ability) R²_test (External Validation) Citation
EGFR Inhibitors 2D-QSAR (MLR) 0.745 0.669 0.941 nih.govacs.org
EGFRWT Inhibitors QSAR (GFA) 0.946 0.895 0.701 proquest.com
EGFR Inhibitors 3D-QSAR (CoMFA) 0.979 (Rncv²) 0.608 - frontiersin.org

R²: Coefficient of determination; Q²: Cross-validated R²; R²_test: Predictive R² for the external test set; MLR: Multiple Linear Regression; GFA: Genetic Function Approximation; CoMFA: Comparative Molecular Field Analysis.

Exploration of Undiscovered Molecular Targets and Biological Pathways

The quinazoline and quinazolinone scaffolds are known to interact with a diverse range of biological targets, underscoring their therapeutic potential. Current time information in Santa Cruz, CA, US.nih.gov Derivatives have been identified as inhibitors of key enzymes and receptors implicated in cancer, bacterial infections, and viral diseases.

Known targets for this class of compounds include:

Enzyme Inhibitors : Many quinazoline derivatives target protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which is crucial in cell growth and development. nih.govnih.gov Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, is another significant target, with several quinazolinone-based inhibitors developed for cancer therapy. rsc.orgnih.gov Other enzyme targets include dihydrofolate reductase (DHFR) and topoisomerases. nih.govmdpi.com

Antimicrobial Targets : Some quinazoline-2,4(1H,3H)-dione derivatives act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial replication. nih.gov

Antiviral Targets : Recently, a quinazolinedione derivative was identified as a potential dual inhibitor of the main protease (Mpro) and papain-like protease (PLpro) of the Infectious Bronchitis Virus (IBV). nih.gov

Future research on this compound should involve broad biological screening to uncover novel activities. The unique substitution pattern of this compound may confer selectivity for previously unknown targets or novel binding modes on established ones. For example, the iodine atom at the 8-position could form halogen bonds with protein residues, a type of interaction increasingly recognized for its importance in ligand binding. nih.gov Exploring its effects on pathways beyond oncology and infectious diseases, such as those related to inflammation, neurodegeneration, or metabolic disorders, could reveal entirely new therapeutic applications. nih.govnih.gov

High-Throughput Screening Methodologies in Early-Stage Compound Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits"—molecules that modulate the activity of a biological target. The development of diverse chemical libraries is fundamental to the success of HTS campaigns.

For this compound, the synthetic strategies outlined in section 7.1 can be employed to generate a focused library of analogues. By systematically modifying the N-1 and N-3 positions and potentially altering the substituents on the benzene (B151609) ring, a collection of structurally related compounds can be created. nih.gov This library can then be subjected to HTS against a panel of diverse biological targets, including kinases, proteases, and other enzymes. nih.gov

The results from HTS can provide initial structure-activity relationship (SAR) data, which can then be used to refine computational models (as described in section 7.2) for a second round of more focused drug design. nih.gov This iterative cycle of design, synthesis, screening, and modeling is a powerful paradigm for accelerating the journey from an initial hit compound to a lead candidate. The discovery of quinazolone pyridiniums as broad-spectrum antibacterial agents illustrates how screening can uncover potent compounds, with subsequent mechanism-of-action studies revealing interactions with multiple targets like cell membranes and intracellular DNA. mdpi.com

Emerging Applications in Material Science or Supramolecular Chemistry

While the primary focus for quinazoline derivatives has been in medicinal chemistry, their structural features suggest potential applications in other fields, such as material science and supramolecular chemistry. The planar, aromatic nature of the quinazoline ring system, combined with its hydrogen bond donor and acceptor sites, makes it an excellent building block for creating ordered, self-assembling structures.

One study has already demonstrated that a quinazoline-2,4-dione derivative can self-assemble in non-polar solvents to form linear supramolecular polymers through hydrogen bonding. researchgate.net This capacity for self-organization is a key principle in supramolecular chemistry and is essential for the bottom-up fabrication of novel nanomaterials.

Furthermore, certain organoselenium compounds incorporating heterocyclic scaffolds have shown promise in materials science for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net Given the structural similarities, it is conceivable that functionalized derivatives of this compound could be designed and synthesized for these purposes. The iodine atom offers a reactive handle for further functionalization, allowing for the attachment of polymers or other moieties to tune the material's electronic and physical properties. Future research could explore the synthesis of such materials and characterize their photophysical and electronic properties to assess their suitability for advanced technological applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.